molecular formula C21H23FN2O3 B4439242 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide

1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide

Cat. No. B4439242
M. Wt: 370.4 g/mol
InChI Key: CPMYILNGUGSQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as FPBA, is a synthetic compound that has been investigated for its potential use in scientific research. This molecule is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been investigated for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which means that it enhances the activity of this receptor. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and the regulation of ion channels. By enhancing the activity of this receptor, 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide may have an effect on these processes.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior. 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has also been shown to have an effect on the activity of ion channels, which are involved in the regulation of cellular processes. Additionally, 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have an effect on calcium signaling, which is involved in a variety of cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. This makes it a useful tool for investigating the role of the sigma-1 receptor in these processes. However, one limitation of using 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide.

Future Directions

There are several future directions for research involving 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide. One area of research could focus on investigating the role of the sigma-1 receptor in cellular processes, particularly in the field of neuroscience. Another area of research could focus on developing new compounds that are similar to 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide but have improved properties, such as increased selectivity for the sigma-1 receptor. Additionally, future research could investigate the potential therapeutic applications of 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide and related compounds.

properties

IUPAC Name

1-(2-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-27-17-8-6-15(7-9-17)14-23-20(25)16-10-12-24(13-11-16)21(26)18-4-2-3-5-19(18)22/h2-9,16H,10-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMYILNGUGSQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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